molecular formula C20H30N2 B4871518 1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-phenylpiperazine

1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-phenylpiperazine

Cat. No.: B4871518
M. Wt: 298.5 g/mol
InChI Key: OURONKRTPBPENE-XDHOZWIPSA-N
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Description

1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-phenylpiperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a phenyl group attached to the piperazine ring and a dimethylocta-dienyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-phenylpiperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction using phenyl halides and the piperazine intermediate.

    Attachment of the Dimethylocta-dienyl Side Chain: The side chain is attached through a series of reactions involving the formation of a Grignard reagent from 3,7-dimethylocta-2,6-dienyl bromide, followed by its reaction with the piperazine derivative.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, distillation, and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperazine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

    Oxidation Products: Corresponding oxides and hydroxyl derivatives.

    Reduction Products: Reduced derivatives with hydrogenated bonds.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-phenylpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-phenylpiperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpiperazine: Lacks the dimethylocta-dienyl side chain, making it less complex.

    4-Phenylpiperidine: Similar structure but with a piperidine ring instead of piperazine.

    3,7-Dimethylocta-2,6-dienyl derivatives: Compounds with similar side chains but different core structures.

Uniqueness

1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-phenylpiperazine is unique due to its combination of a piperazine ring, phenyl group, and dimethylocta-dienyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2/c1-18(2)8-7-9-19(3)12-13-21-14-16-22(17-15-21)20-10-5-4-6-11-20/h4-6,8,10-12H,7,9,13-17H2,1-3H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURONKRTPBPENE-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCN1CCN(CC1)C2=CC=CC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CN1CCN(CC1)C2=CC=CC=C2)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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